molecular formula C21H19NO3 B2800569 3-[(1-Formylnaphthalen-2-yl)oxymethyl]-N,N-dimethylbenzamide CAS No. 1375954-62-3

3-[(1-Formylnaphthalen-2-yl)oxymethyl]-N,N-dimethylbenzamide

Cat. No.: B2800569
CAS No.: 1375954-62-3
M. Wt: 333.387
InChI Key: QFPYCHUWOKOLJC-UHFFFAOYSA-N
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Description

3-[(1-Formylnaphthalen-2-yl)oxymethyl]-N,N-dimethylbenzamide is an organic compound with a complex structure that includes a naphthalene ring, a formyl group, and a dimethylbenzamide moiety

Scientific Research Applications

3-[(1-Formylnaphthalen-2-yl)oxymethyl]-N,N-dimethylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-Formylnaphthalen-2-yl)oxymethyl]-N,N-dimethylbenzamide typically involves the following steps:

    Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes formylation to introduce the formyl group at the 2-position.

    Oxymethylation: The formylated naphthalene is then subjected to oxymethylation to attach the oxymethyl group.

    Amidation: The final step involves the reaction of the oxymethylated naphthalene with N,N-dimethylbenzamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Specific details on industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

3-[(1-Formylnaphthalen-2-yl)oxymethyl]-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Products vary depending on the substituents introduced.

Mechanism of Action

The mechanism of action of 3-[(1-Formylnaphthalen-2-yl)oxymethyl]-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The naphthalene ring and dimethylbenzamide moiety may also contribute to the compound’s overall activity by interacting with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-[(1-Formylnaphthalen-2-yl)oxymethyl]benzamide: Lacks the dimethyl groups on the benzamide moiety.

    3-[(1-Formylnaphthalen-2-yl)oxymethyl]-N-methylbenzamide: Contains only one methyl group on the benzamide moiety.

Uniqueness

3-[(1-Formylnaphthalen-2-yl)oxymethyl]-N,N-dimethylbenzamide is unique due to the presence of both the formyl group and the dimethylbenzamide moiety, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-[(1-formylnaphthalen-2-yl)oxymethyl]-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c1-22(2)21(24)17-8-5-6-15(12-17)14-25-20-11-10-16-7-3-4-9-18(16)19(20)13-23/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPYCHUWOKOLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)COC2=C(C3=CC=CC=C3C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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